![molecular formula C23H23N3O3S B2517201 2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-28-1](/img/structure/B2517201.png)
2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives is described in the literature. For instance, a solid-phase synthesis approach for 2-amino-5-carboxamide thiazole derivatives is reported, which involves reductive amination followed by dehydrative cyclization of thiourea intermediate resin, and subsequent coupling with various amines . Additionally, a multicomponent reaction (MCR) methodology is employed for the synthesis of a thiazol-4(5H)-one derivative, which includes the interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The compound likely exhibits tautomerism, similar to the prototropic amino/imino tautomerism observed in the synthesized thiazol-4(5H)-one derivative . This tautomerism can influence the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole results in multiple products, indicating that thiazole-containing compounds can participate in complex photochemical reactions . The reactivity of the thiazole ring and the benzamido moiety in the compound of interest may similarly lead to diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-donating groups, such as methoxy, can affect the compound's binding affinity, as seen in the enhanced anion binding affinity of N-(o-methoxybenzamido)thioureas . The compound of interest, with its methoxybenzamido group, may also exhibit strong binding interactions. Furthermore, the physicochemical properties of the synthesized 2-amino-5-carboxamide thiazole derivatives suggest potential for reasonable oral bioavailability, as determined by Lipinski's Rule . This could imply that the compound may also possess favorable drug-like properties.
Applications De Recherche Scientifique
Thiazole and Benzothiazole Derivatives in Medicinal Chemistry
Antitumor Activity : Thiazole derivatives, including imidazole and benzothiazole analogs, have been extensively reviewed for their antitumor activities. These compounds are of interest for the synthesis of new antitumor drugs due to their varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., Stepanyan, G. M., 2009). Similarly, thiazolidinediones, known as glitazones, possess a range of pharmacological activities including antidiabetic, antimicrobial, and anticancer effects, highlighting the structural flexibility and potential for therapeutic applications of thiazole-based compounds (Singh, G., Kajal, K., Pradhan, T., Bhurta, D., Monga, V., 2022).
Synthesis of Heterocycles : Compounds like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones have been utilized as building blocks for synthesizing a variety of heterocyclic compounds, including those incorporating thiazole rings. These synthetic methodologies contribute to the development of new pharmacophores with potential therapeutic applications (Gomaa, M. A., Ali, H., 2020).
Pharmacological Evaluation : Benzothiazole derivatives have been investigated for their antioxidant and anti-inflammatory properties, showcasing the therapeutic potential of thiazole-based structures in addressing oxidative stress and inflammatory conditions. These studies involve the synthesis and evaluation of benzofused thiazole derivatives, highlighting the relevance of thiazole and benzothiazole compounds in the development of new medicinal agents (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., Bhosale, R., 2020).
Propriétés
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-9-7-16(8-10-17)21(27)26-23-25-20-18(11-12-19(20)30-23)22(28)24-14-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOGRPYTYOXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)
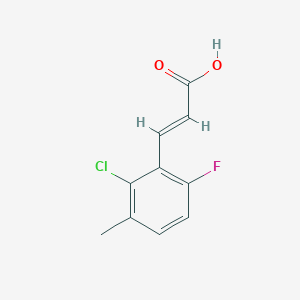
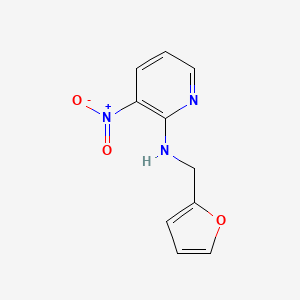
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)
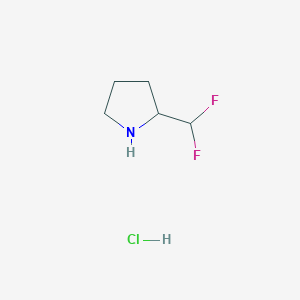
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)
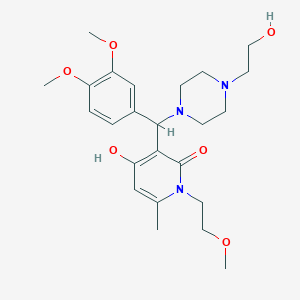
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)
![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)
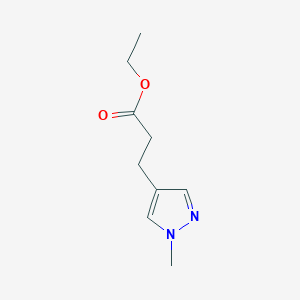
![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)